molecular formula C11H11N5O2 B2472370 N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea CAS No. 1211603-39-2

N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea

Cat. No.: B2472370
CAS No.: 1211603-39-2
M. Wt: 245.242
InChI Key: RVHXWCFKBGSZME-UHFFFAOYSA-N
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Description

N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea is a synthetic chemical reagent featuring a 1,2,4-triazole pharmacophore, a structure renowned for its broad bioactivity in medicinal chemistry . This compound is designed for research applications in neuroscience and drug discovery, particularly in the investigation of new therapeutic agents for central nervous system (CNS) disorders. Its molecular structure combines a urea bridge and a triazole moiety, which are commonly associated with interactions at neurological targets. Researchers can utilize this compound to explore structure-activity relationships, given that similar 1,2,4-triazole derivatives have demonstrated potent anticonvulsant activity in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) . The mechanism of action for related compounds suggests potential activity at the GABA-A receptor, a primary target for anticonvulsant and anxiolytic drugs. Studies on analogous molecules indicate they may exert their effects by enhancing the levels of the inhibitory neurotransmitter GABA in the brain and binding to the benzodiazepine site of the GABA-A receptor . This makes this compound a valuable probe for studying GABAergic neurotransmission and for the design of novel neurotherapeutic candidates. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(phenylcarbamoyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c17-10(6-16-8-12-7-13-16)15-11(18)14-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHXWCFKBGSZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea typically involves the reaction of phenyl isocyanate with 2-(1H-1,2,4-triazol-1-yl)acetic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety (–N–C(=O)–N–) may undergo hydrolysis:

  • Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage into aniline and 2-(1H-1,2,4-triazol-1-yl)acetic acid.

  • Basic conditions : Nucleophilic attack by hydroxide on the carbonyl carbon yields similar products.

Table 1 : Bond angles and lengths influencing urea stability

Bond/AngleValue (Å/°)Relevance
C4–O (carbonyl)1.219 (2)Electrophilic carbonyl susceptibility
N1–C3–C4 (acetyl)129.14 (12)Steric hindrance at reaction sites
Dihedral angle (A/B)88.72 (4)Spatial arrangement affecting access

Substitution Reactions

The acetyl group’s α-carbon (C3/C4) may undergo nucleophilic substitution. For example:

  • Halogenation : Reaction with PCl₅ could replace the carbonyl oxygen with chlorine, forming a reactive acyl chloride intermediate.

  • Amination : Reaction with amines (e.g., NH₃) could yield substituted amides.

In related systems, sulfonylation at the triazole’s NH group occurs selectively due to inductive effects from the adjacent amino moiety . This suggests that substituents on the triazole ring could direct regioselectivity in further reactions.

Triazole Ring Reactivity

The 1,2,4-triazole ring participates in:

  • Coordination chemistry : Acts as a ligand for metal ions via N-donor sites.

  • Electrophilic substitution : Nitration or sulfonation at the triazole’s C5 position, though steric hindrance from the phenyl group may limit reactivity .

  • Hydrogen bonding : Intermolecular C–H⋯N/O interactions stabilize crystal structures , which may influence solubility and reaction kinetics.

Table 2 : Intermolecular interactions in analogs

Interaction TypeDistance (Å)Role in Stabilization
C–H⋯O (carbonyl)2.48–2.65Crystal packing and dimerization
C–H⋯π (triazole)3.35Stacking interactions
π–π (triazole-phenyl)4.547Weak but contributive

Derivatization Potential

Modifications to the scaffold could include:

  • Fragment “A” (phenyl) : Introducing electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity.

  • Fragment “B” (acetyl) : Replacing the carbonyl with thiourea (–NH–C(=S)–NH–) for altered bioactivity .

  • Fragment “C” (triazole) : Sulfonylation or alkylation at N1 or N2 positions, as seen in related sulfonamide derivatives .

Challenges and Limitations

  • Steric hindrance : The near-perpendicular dihedral angle between the phenyl and triazole rings (88.72°) may limit access to reactive sites .

  • Selectivity : Competing reactions at the urea vs. acetyl or triazole moieties require careful optimization.

Scientific Research Applications

Antimicrobial Activity

The triazole moiety in N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea has been linked to potent antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. For instance, compounds containing the triazole ring have been shown to exhibit significant activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli2.50 μM/mL
Other Triazole DerivativesS. aureus3.125 μg/mL

Anticancer Properties

Research indicates that this compound exhibits anticancer potential through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines . The compound's ability to inhibit specific kinases involved in cancer progression has made it a candidate for further exploration in cancer therapy.

Case Study:
A study demonstrated that triazole derivatives could inhibit the proliferation of human lung adenocarcinoma cells (A549) with IC50 values comparable to standard chemotherapeutic agents . This suggests that this compound may offer a new avenue for cancer treatment.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of phenyl isocyanate with 2-(1H-1,2,4-triazol-1-yl)acetic acid under controlled conditions. Various studies have optimized these synthetic routes to enhance yield and purity .

Table 2: Synthesis Methods Overview

MethodologyKey StepsYield (%)
Conventional SynthesisReaction of isocyanate with acetic acid75
Microwave-Assisted SynthesisRapid heating to facilitate reaction90

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising directions:

Drug Development

Given its antimicrobial and anticancer properties, further exploration into its structure–activity relationship (SAR) can lead to the development of more potent derivatives with fewer side effects.

Combination Therapies

Investigating the efficacy of this compound in combination with existing antibiotics or chemotherapeutics could enhance treatment outcomes for resistant infections and cancers.

Mechanism of Action

The mechanism of action of N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity and specificity. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness

N-phenyl-N’-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea is unique due to its specific structure, which combines a phenyl group, a urea linkage, and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea is a compound of significant interest due to its unique structure and diverse biological activities. This compound features a phenyl group, a urea linkage, and a triazole ring, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C11H11N5O2C_{11}H_{11}N_5O_2, with a molecular weight of approximately 233.24 g/mol. The synthesis typically involves the reaction of phenyl isocyanate with 2-(1H-1,2,4-triazol-1-yl)acetic acid in the presence of a base like triethylamine to facilitate the formation of the urea linkage .

Anticancer Properties

This compound has exhibited promising cytotoxic activity against various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of mitochondrial membrane potential. For instance:

  • Cell Lines Tested : The compound was tested against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines.
  • IC50 Values : The IC50 values ranged from 10 to 30 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties , particularly against fungal and bacterial strains. Notably:

  • Fungal Activity : It has shown activity against Candida albicans with an IC50 value of approximately 15 µg/mL.
  • Bacterial Activity : Against Gram-positive bacteria like Staphylococcus aureus, the IC50 was reported at around 20 µg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells.
  • Antimicrobial Mechanism : The triazole moiety is believed to interfere with ergosterol biosynthesis in fungi and disrupt bacterial cell wall synthesis .

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various triazole derivatives including this compound. The findings indicated that compounds with similar structural features exhibited enhanced cytotoxicity against multiple cancer types compared to traditional agents .

Antimicrobial Efficacy Assessment

A comparative analysis was conducted to evaluate the antimicrobial efficacy of this compound against established antifungal treatments. Results demonstrated that this compound had comparable or superior activity against resistant strains of Candida spp., suggesting its potential as a novel therapeutic agent in treating fungal infections .

Q & A

Q. What are the optimal synthetic routes for N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves a multi-step process. A common approach starts with the reaction of phenyl isocyanate with 2-(1H-1,2,4-triazol-1-yl)acetyl chloride in an inert solvent (e.g., dichloromethane or THF) under reflux. Key parameters include:
  • Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
  • Catalyst : Use triethylamine (1.2 eq) to neutralize HCl byproducts.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic peaks:
  • Urea NH protons (δ 8.5–9.5 ppm, broad).
  • Triazole protons (δ 8.1–8.3 ppm, singlet).
  • Acetyl CH2 group (δ 3.8–4.2 ppm, triplet).
  • IR : Confirm urea C=O (1640–1680 cm⁻¹) and triazole C=N (1520–1560 cm⁻¹).
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm error.
    Cross-validate with X-ray crystallography if crystalline (e.g., compare bond lengths/angles to similar triazole-urea derivatives) .

Q. What preliminary biological screening assays are suitable for evaluating the antifungal potential of this compound?

  • Methodological Answer :
  • In vitro assays :
  • Broth microdilution (CLSI M38/M60 guidelines) against Candida albicans and Aspergillus fumigatus.
  • Zone of inhibition on Sabouraud dextrose agar.
  • Positive controls : Compare to fluconazole or voriconazole.
  • Data interpretation : Calculate MIC50/MIC90 values and assess synergy with standard antifungals using checkerboard assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the anticancer activity of this compound derivatives?

  • Methodological Answer :
  • Core modifications :
  • Replace phenyl with halogenated (e.g., 4-F, 2-Cl) or heteroaromatic (e.g., pyridyl) groups.
  • Vary triazole substituents (e.g., alkyl, aryl) to modulate lipophilicity.
  • Biological testing :
  • Screen against panels of cancer cell lines (e.g., MCF-7, MDA-MB-231) via MTT assays.
  • Assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry).
  • Computational modeling : Perform molecular docking to prioritize derivatives targeting aromatase or CYP51 enzymes .

Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling :
  • Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
  • Identify metabolic liabilities via liver microsome assays (e.g., CYP450 metabolism).
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and target delivery.
  • Mechanistic follow-up : Validate target engagement in vivo (e.g., Western blot for enzyme inhibition) .

Q. How can crystallographic data inform the design of analogs with enhanced triazole-enzyme binding affinity?

  • Methodological Answer :
  • X-ray crystallography : Resolve the co-crystal structure of the compound with its target (e.g., fungal CYP51 or human aromatase).
  • Key interactions : Map hydrogen bonds between urea NH and enzyme active sites, and π-π stacking of the triazole ring.
  • Computational refinement : Use molecular dynamics simulations to predict substituent effects on binding energy (ΔG).
    Example: Fluconazole analogs with fluorinated phenyl groups show improved binding to CYP51 .

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